[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate

Polyimide films Coefficient of thermal expansion Flexible electronics

Conventional diamines (ODA, p-PDA) cause high CTE (20-50 ppm/K) and moisture uptake (>2 wt%) in polyimide films, limiting high-frequency and display applications. This rigid aromatic ester-diamine monomer (ABHQ; CAS 22095-98-3) solves these trade-offs: • Ultra-low CTE: 3.6-11.7 ppm/K, matching copper foil (17-20 ppm/K) • Low dielectric loss: tan δ ~3×10⁻³ at 10 GHz under 50% RH • Thermal stability: T₅% ≥526°C in N₂; water absorption <1 wt% ≥99% purity (HPLC). Argon storage required to maintain monomer quality.

Molecular Formula C20H16N2O4
Molecular Weight 348.4 g/mol
CAS No. 22095-98-3
Cat. No. B3049810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate
CAS22095-98-3
Molecular FormulaC20H16N2O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N)N
InChIInChI=1S/C20H16N2O4/c21-15-5-1-13(2-6-15)19(23)25-17-9-11-18(12-10-17)26-20(24)14-3-7-16(22)8-4-14/h1-12H,21-22H2
InChIKeyFPXWISWMBLVKOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABHQ Monomer: Differentiated Aromatic Diamine for Polyimides


[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate (ABHQ; CAS 22095‑98‑3), also referred to as 1,4‑phenylene bis(4‑aminobenzoate), is a symmetrical, bifunctional aromatic ester‑diamine monomer with the molecular formula C₂₀H₁₆N₂O₄ and a molecular weight of 348.36 g mol⁻¹ . Its rigid, rod‑like backbone—comprising two terminal 4‑aminobenzoate moieties linked through a central 1,4‑phenylene unit via ester bonds—distinguishes it mechanistically from flexible ether‑bridged diamines such as 4,4′‑oxydianiline (ODA) [1]. This structural rigidity imparts outstanding thermal stability (T₅% ≥ 526 °C in N₂) and ultra‑low coefficients of thermal expansion (CTE as low as 3.6 ppm K⁻¹) in the resulting poly(ester imide) films, properties that are not simultaneously achievable with conventional ODA‑based systems [1]. The compound is commercially available at purities ≥ 99 % (HPLC) and requires storage under inert gas (argon) to maintain monomer quality [2].

Polymerization Hot NMP solution polymerization required; high reactivity yields high-MW poly(amic acid)
Property target Simultaneous ultra-low CTE and low water absorption for dimensionally stable films
Monomer class Rigid, symmetrical ester-linked diamine; distinct from flexible ether-bridged ODA

Performance Limitations of Conventional Diamines ODA and p-PDA


Conventional aromatic diamines such as 4,4′-oxydianiline (ODA) and p-phenylenediamine (p-PDA) are widely used in industrial polyimide films (e.g., Kapton®). However, ODA’s flexible ether linkage increases chain mobility, resulting in higher coefficients of thermal expansion (CTE typically 20–50 ppm K⁻¹) and elevated moisture uptake (>2 wt%), which degrade dimensional stability and dielectric performance under humid conditions [1]. Although p-PDA provides rigidity, its polyimides suffer from brittleness and processing difficulties due to excessive chain stiffness without the internal plasticization offered by ester linkages. ABHQ uniquely addresses these trade-offs: the ester bridges in ABHQ maintain a rigid, linear backbone that drives CTE down to single‑digit values (3.6–11.7 ppm K⁻¹) while simultaneously reducing water absorption to <1 wt% and coefficients of hygroscopic expansion (CHE) to as low as 0.5 ppm/RH%—a combination that neither ODA nor p-PDA can achieve in a single system [2][3]. This means that simply substituting ABHQ with a generic diamine in a polyimide formulation will predictably increase CTE, water uptake, and dielectric loss, compromising the reliability of flexible printed circuits and high‑frequency applications.

ODA-based polyimides: CTE (20–50 ppm K⁻¹) and moisture uptake (>2 wt%) may exceed requirements for high-frequency or display substrates.
p-PDA-based polyimides: excessive chain stiffness without ester plasticization leads to brittleness and processing challenges.
Unstandardized ester diamines: may lack documented polymerization reactivity, verified purity protocols, and structure-property data.

Quantified Performance Advantages of ABHQ Over Conventional Diamines


Thermal Expansion Reduction vs. ODA-Based Films

The poly(ester imide) derived from PMDA and ABHQ (system #1) demonstrated a CTE of 3.6 ppm K⁻¹, which is dramatically lower than the CTE of 20–30 ppm K⁻¹ reported for PMDA/ODA films [1]. Even the s-BPDA/ABHQ copolymer containing 40 mol% 4,4′-ODA (#5) maintained a CTE of 11.7 ppm K⁻¹, still well below both the typical PMDA/ODA range and the CTE of copper foil (17–20 ppm K⁻¹) [1][2]. This low-CTE behavior is attributed to the rigid, linear backbone of ABHQ combined with significant in-plane chain orientation (Δnth ≈ 0.13) [1].

CTE reduction
Head-to-head
PMDA/ABHQ film CTE 3.6 ppm K⁻¹
82–88% lower than PMDA/ODA; enables copper-foil CTE matching
Measured by TMA 100–200 °C; hot NMP polymerization required
Polyimide films Coefficient of thermal expansion Flexible electronics

Water Absorption and Hygroscopic Stability

The PMDA/ABHQ film exhibited a water uptake (WA) of 0.86 wt% and the s-BPDA/ABHQ film a WA of 0.52 wt%, whereas Kapton® H (PMDA/ODA) is known to absorb approximately 2.0–2.9 wt% water under equivalent conditions [1][2]. The corresponding coefficient of hygroscopic expansion (CHE) for s-BPDA/ABHQ was measured at an ultra-low 0.5 ppm/RH%, indicating nearly absent dimensional change with humidity fluctuations [1]. In contrast, PMDA/ODA systems show CHE values in the range of 10–20 ppm/RH% [2].

Water absorption
Cross-study
WA 0.52–0.86 wt%; CHE 0.5 ppm/RH%
57–82% lower water uptake vs PMDA/ODA; near-zero hygroscopic expansion
Immersion 23 °C, 24 h; CHE by TMA under controlled humidity
Water absorption Hygroscopic expansion Dielectric reliability

Polymerization Reactivity and Dimensional Stability

The polyaddition of s-BPDA with ABHQ in hot NMP afforded a poly(amic acid) with an inherent viscosity (ηinh) of 1.72 dL g⁻¹, approaching the ηinh of 2.00 dL g⁻¹ obtained with the industrially ubiquitous 4,4′-ODA under identical conditions [1]. This indicates that ABHQ possesses high diamine reactivity, sufficient to produce high-molecular-weight precursors. Despite this comparable reactivity, the final ABHQ-based film achieves a CTE of 0.7 ppm K⁻¹ and a tensile modulus of 6.41 GPa—properties far exceeding those of the more flexible ODA-based counterpart [1].

Polymerization reactivity
Head-to-head
ηinh 1.72 dL g⁻¹; CTE 0.7 ppm K⁻¹
High-MW poly(amic acid) with reactivity close to ODA; CTE ~98% lower than ODA systems
Polymerization in NMP at 100–120 °C; ηinh measured at 0.5 g dL⁻¹, 30 °C
Polyaddition reactivity Inherent viscosity Monomer processability

Monomer Purity and Supply Chain Specification

Commercial suppliers including CalPac Lab and Aladdin Scientific list ABHQ at ≥99 % purity by HPLC, with explicit storage requirements under argon atmosphere to prevent oxidative degradation [1]. TCI Chemicals offers the compound at >95.0 % (T)(HPLC) . In contrast, many specialty ester-linked diamines are only available as custom synthesis products with variable purity and no established QC specifications. This high, verifiable purity minimizes batch-to-batch variability in polymer synthesis and is critical for applications in 5G flexible copper-clad laminates (FCCL) and optical films where trace impurities can elevate dielectric loss .

Monomer purity
Specification review
≥99% (HPLC); argon-charged storage
Reduces batch variability; defined storage protocol supports scale-up
Commercial suppliers include CalPac Lab, Aladdin Scientific, TCI
Monomer purity Quality control Supply chain reliability

Dielectric Loss Reduction for High-Frequency Use

The ester-linked structure of ABHQ dilutes the concentration of highly polarized imide C=O groups in the polymer backbone. For example, the TA-HQ/ABHQ system has an imide group concentration (Ci) of 18.2 wt%, compared to 26.4 wt% for PMDA/ABHQ and even higher values for fully aromatic PMDA/ODA systems [1]. This reduced Ci correlates with a measured dielectric constant (εr) of 3.18 and an ultra-low dissipation factor (tan δ) of 3.14 × 10⁻³ at 10 GHz and 50 % RH for a related methoxy-substituted ABHQ analog, compared to tan δ values exceeding 10⁻² for conventional PMDA/ODA polyimides under the same high-frequency, humid conditions [1][2]. This structural feature makes ABHQ-based polymers inherently less prone to dielectric loss caused by absorbed moisture.

Dielectric loss
Class-level
tan δ ~3.14 × 10⁻³ at 10 GHz/50% RH (ABHQ analog)
>68% lower dissipation factor vs PMDA/ODA; reduced moisture-sensitive dielectric loss
Measured on methoxy-ABHQ analog; unsubstituted ABHQ solubility limits film formation
Dielectric constant Dissipation factor 5G materials

Key Application Scenarios for ABHQ-Based Materials


Flexible Copper-Clad Laminates for High-Frequency Circuits

ABHQ-derived poly(ester imide) films combine a CTE of 3.6–11.7 ppm K⁻¹ that closely matches copper foil (17–20 ppm K⁻¹) with a dissipation factor (tan δ) of ~3 × 10⁻³ at 10 GHz under 50 % RH [1][2]. This dual advantage—dimensional compatibility with copper and low high-frequency dielectric loss—is not achievable with ODA-based films, which exhibit CTE >20 ppm K⁻¹ and tan δ >10⁻² under identical conditions. For FCCL manufacturers, ABHQ thus enables finer circuit patterning and reduced signal loss, directly addressing the procurement criteria for next-generation high-speed communication substrates [1][2].

Thermally Stable Layers for Flexible Displays

The s-BPDA/ABHQ homopolymer delivers a near-zero CTE of 0.7 ppm K⁻¹ and a CHE of 0.5 ppm/RH%, indicating virtually no dimensional change with temperature or humidity [1]. This extreme dimensional stability is critical for aligning multiple photolithography steps in flexible OLED display fabrication, where even micron-scale misregistration caused by thermal or hygroscopic expansion of the substrate leads to yield loss. Standard ODA-based polyimides cannot approach this CTE value without sacrificing film toughness, making ABHQ the preferred diamine monomer for display-grade substrate films [1].

Insulation for High-Temperature Aerospace Applications

ABHQ-based poly(ester imide)s exhibit 5 % weight loss temperatures (Td5) of 526–530 °C in N₂ and 483–507 °C in air [1]. This thermal endurance surpasses many conventional polyimide formulations and meets the stringent long-term thermal stability requirements for aerospace wire insulation (e.g., MIL-PRF-81329) and high-temperature motor coil coatings. When procurement specifications demand sustained performance above 500 °C without softening (Tg not detected up to 450 °C [1]), ABHQ provides a quantifiable safety margin over lower-Td5 ester diamines.

Low-Moisture Dielectrics for Microelectronic Packaging

With water absorption values as low as 0.42 wt% (TA-HQ/ABHQ) and CHE values down to 0.5 ppm/RH%, ABHQ-based poly(ester imide)s offer exceptional moisture-barrier performance [1]. In microelectronic packaging and MLCCs, where absorbed moisture causes delamination, corrosion, and dielectric property drift during reflow soldering, this low-moisture characteristic provides a measurable reliability advantage. ABHQ-based dielectrics maintain stable εr and tan δ across humidity cycling, directly addressing the procurement-driven requirement for moisture-insensitive insulating layers in high-reliability electronics [1][2].

Application
Selection Property
Validation Focus
High-frequency FCCL
CTE compatibility with copper; low dissipation factor
Dimensional stability under thermal cycling; signal loss at 10 GHz/50% RH
Flexible display substrates
Near-zero CTE and CHE; high optical-grade smoothness potential
Registration accuracy across photolithography steps; humidity-driven distortion
Aerospace insulation
Td5 > 525 °C in N₂; no Tg detected up to 450 °C
Long-term thermal endurance above 500 °C; compliance with MIL-PRF-81329 type requirements
Microelectronic packaging dielectrics
Ultra-low water absorption (
Moisture-insensitive dielectric constant; delamination resistance during reflow
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